molecular formula C23H17N3O4 B3889199 3-(3-METHOXYPHENYL)-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE

3-(3-METHOXYPHENYL)-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B3889199
M. Wt: 399.4 g/mol
InChI Key: SKINFOVXNPTTGT-OUKQBFOZSA-N
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Description

3-(3-Methoxyphenyl)-2-[(1E)-2-(3-nitrophenyl)ethenyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinones Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-2-[(1E)-2-(3-nitrophenyl)ethenyl]-3,4-dihydroquinazolin-4-one typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 3-methoxybenzaldehyde and 3-nitrobenzaldehyde.

    Condensation Reaction: These aldehydes undergo a condensation reaction with anthranilic acid in the presence of a suitable catalyst, such as acetic anhydride, to form the intermediate Schiff base.

    Cyclization: The Schiff base is then cyclized under acidic conditions to yield the quinazolinone core structure.

    Final Modification:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using more efficient and recyclable catalysts to reduce costs and environmental impact.

    Purification Techniques: Employing advanced purification methods such as crystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-2-[(1E)-2-(3-nitrophenyl)ethenyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.

Major Products

    Oxidation: Formation of 3-(3-hydroxyphenyl)-2-[(1E)-2-(3-nitrophenyl)ethenyl]-3,4-dihydroquinazolin-4-one.

    Reduction: Formation of 3-(3-methoxyphenyl)-2-[(1E)-2-(3-aminophenyl)ethenyl]-3,4-dihydroquinazolin-4-one.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3-Methoxyphenyl)-2-[(1E)-2-(3-nitrophenyl)ethenyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential anti-cancer and anti-inflammatory properties.

    Pharmaceutical Research: Used as a lead compound for the development of new therapeutic agents.

    Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-2-[(1E)-2-(3-nitrophenyl)ethenyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes such as kinases and proteases, inhibiting their activity.

    Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

    Biological Effects: These interactions can lead to the inhibition of cancer cell growth, reduction of inflammation, and modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • **3-(3-Methoxyphenyl)-2-[(1E)-2-(4-nitrophenyl)ethenyl]-3,4-dihydroquinazolin-4-one
  • **3-(4-Methoxyphenyl)-2-[(1E)-2-(3-nitrophenyl)ethenyl]-3,4-dihydroquinazolin-4-one
  • **3-(3-Methoxyphenyl)-2-[(1E)-2-(3-nitrophenyl)ethenyl]-2,3-dihydroquinazolin-4-one

Uniqueness

    Structural Differences: The position of the methoxy and nitro groups can significantly affect the compound’s biological activity and chemical reactivity.

    Biological Activity: The specific arrangement of functional groups in 3-(3-Methoxyphenyl)-2-[(1E)-2-(3-nitrophenyl)ethenyl]-3,4-dihydroquinazolin-4-one may confer unique biological properties compared to its analogs.

    Chemical Reactivity: Differences in reactivity towards oxidation, reduction, and substitution reactions can be observed based on the position of substituents.

Properties

IUPAC Name

3-(3-methoxyphenyl)-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4/c1-30-19-9-5-7-17(15-19)25-22(24-21-11-3-2-10-20(21)23(25)27)13-12-16-6-4-8-18(14-16)26(28)29/h2-15H,1H3/b13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKINFOVXNPTTGT-OUKQBFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-METHOXYPHENYL)-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
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3-(3-METHOXYPHENYL)-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
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3-(3-METHOXYPHENYL)-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
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3-(3-METHOXYPHENYL)-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
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3-(3-METHOXYPHENYL)-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
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3-(3-METHOXYPHENYL)-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE

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